5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde
CAS No.: 1935331-10-4
Cat. No.: VC6022118
Molecular Formula: C7H5BrClNO
Molecular Weight: 234.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1935331-10-4 |
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Molecular Formula | C7H5BrClNO |
Molecular Weight | 234.48 |
IUPAC Name | 5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C7H5BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2-3H,1H3 |
Standard InChI Key | KRWFWSGJWCMUKJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C(=N1)Cl)C=O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde belongs to the nicotinaldehyde family, featuring a pyridine ring substituted at positions 2 (chloro), 5 (bromo), 6 (methyl), and 3 (carbaldehyde). Its molecular formula is C₇H₅BrClNO, with a molar mass of 265.48 g/mol . The planar aromatic system creates electron-deficient regions at the carbaldehyde and halogenated positions, facilitating nucleophilic and electrophilic reactions.
Table 1: Key Identifiers
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) studies of analogous pyridine-3-carbaldehyde derivatives reveal distinct spectral features:
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¹H NMR: Aldehydic proton resonance at δ 9.8–10.2 ppm, aromatic protons between δ 7.5–8.5 ppm, and methyl groups at δ 2.4–2.7 ppm .
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¹³C NMR: Carbaldehyde carbon at δ 190–195 ppm, pyridine carbons at δ 120–160 ppm .
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IR Spectroscopy: Strong C=O stretch at 1,680–1,720 cm⁻¹ and C-Br/C-Cl vibrations at 550–650 cm⁻¹ .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized via Vilsmeier-Haack formylation of 5-bromo-2-chloro-6-methylpyridine :
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Precursor Preparation: 5-Bromo-2-chloro-6-methylpyridine (CAS 132606-40-7) is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C .
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Formylation: The intermediate undergoes electrophilic aromatic substitution at position 3, yielding the carbaldehyde derivative .
Table 2: Reaction Conditions
Parameter | Value | Yield |
---|---|---|
Temperature | 0–5°C (Step 1); 80°C (Step 2) | 68% |
Solvent | Dichloromethane | - |
Catalyst | POCl₃ | - |
Alternative Methodologies
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Metal-Catalyzed Cross-Coupling: Palladium-mediated coupling of halogenated pyridines with aldehyde precursors .
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Oxidative Methods: Manganese dioxide oxidation of 3-hydroxymethyl intermediates .
Physicochemical Properties
Solubility and Stability
Experimental data for the target compound remain limited, but analogues suggest:
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Lipophilicity: Log P = 2.64 (consensus value) , indicating moderate hydrophobicity suitable for blood-brain barrier penetration.
Thermal Properties
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Melting Point: Estimated 145–155°C (extrapolated from chloro/bromo-pyridine derivatives) .
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Decomposition: >250°C, releasing hydrogen bromide and hydrogen chloride .
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
HeLa (Cervical) | 12.3 | Topoisomerase II inhibition |
MCF-7 (Breast) | 18.7 | ROS generation |
A549 (Lung) | 23.1 | Apoptosis induction |
Antimicrobial Applications
While direct studies are lacking, structural analogs demonstrate:
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Antibacterial: MIC = 8–16 μg/mL against Staphylococcus aureus .
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Antifungal: 70% growth inhibition of Candida albicans at 32 μg/mL .
Industrial and Research Applications
Pharmaceutical Intermediates
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Antiviral Agents: Building block for non-nucleoside reverse transcriptase inhibitors .
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Kinase Inhibitors: Scaffold for VEGFR-2 and EGFR tyrosine kinase inhibitors .
Agrochemical Development
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